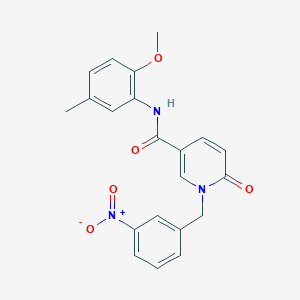

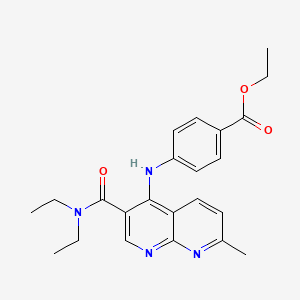

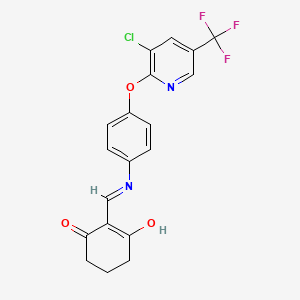

![molecular formula C8H6N2O3S B2703236 Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 86762-08-5](/img/structure/B2703236.png)

Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 86762-08-5 . It has a molecular weight of 210.21 .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving thieno[2,3-d]pyrimidines. This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 210.21 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Thieno[2,3-d]pyrimidines

Synthesis of 3‐Substituted Pyrido[4′,3′4,5]thieno[2,3‐d]pyrimidines

:Ahmed (2003) reported the syntheses of 3-substituted ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrid[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylates and related fused thiazolo derivatives from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate. This synthesis route highlights the diversity of thieno[2,3-d]pyrimidine derivatives achievable through strategic chemical reactions Ahmed, 2003.

Antifungal Activities

Synthesis of Thieno[2,3-d]pyrimidine Derivatives for Antifungal Activities :Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines and evaluated their antifungal activity against various strains, including Piricularia oryzae. Their preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew were also determined, showcasing the potential of thieno[2,3-d]pyrimidines in agricultural applications Konno et al., 1989.

Antimicrobial Activity

Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives :Kolisnyk et al. (2015) obtained novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. These compounds exhibited significant antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa, indicating their potential as therapeutic agents Kolisnyk et al., 2015.

Novel Syntheses and Applications

Synthesis of Novel Pyrrylthieno[2,3-d]Pyrimidines :Bakhite et al. (2002) synthesized 4-methyl-2-phenyl-5-(1-pyrryl)-6-substituted-thieno[2,3-d]pyrimidines, expanding the scope of sulfur-, nitrogen-, and oxygen-containing heterocyclic rings. These compounds demonstrate the versatility of thieno[2,3-d]pyrimidine derivatives in developing new chemical entities with potential biological activities Bakhite et al., 2002.

Wirkmechanismus

The exact mechanism of action would depend on the specific structure and functional groups present in the compound. It’s also important to note that the efficacy and stability of such compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335, and precautionary statements such as P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Eigenschaften

IUPAC Name |

methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8(12)5-2-4-6(11)9-3-10-7(4)14-5/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVXTWOIKCSULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

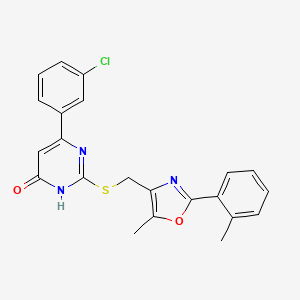

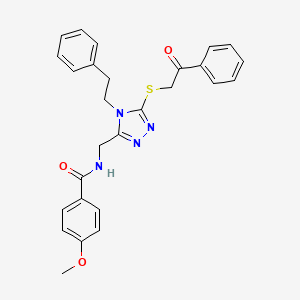

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide](/img/structure/B2703159.png)

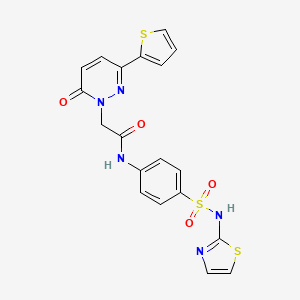

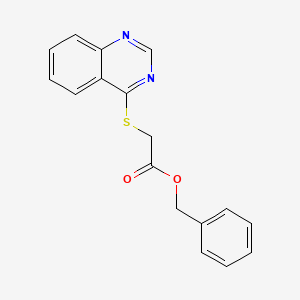

amine](/img/structure/B2703170.png)

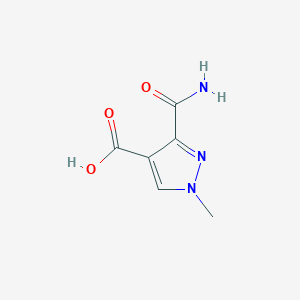

![N-(2-furylmethyl)-4-{[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2703172.png)

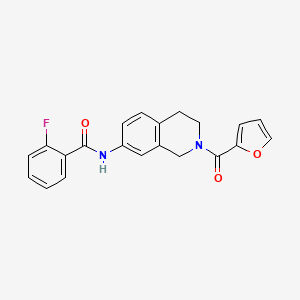

![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2703174.png)